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UFP-512: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide-based agonist for the delta-opioid receptor (DOR).[1] Since its development, it has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of DORs. This technical guide provides an in-depth overview of **UFP-512**, focusing on its binding profile, functional activity, associated signaling pathways, and the experimental protocols utilized for its characterization. Its unique properties, including antidepressant- and anxiolytic-like effects without the development of tolerance upon chronic administration, make it a compound of significant interest for therapeutic development, particularly in the context of mood disorders and pain management.[1][2][3]

Data Presentation: Quantitative Profile of UFP-512

The following tables summarize the key quantitative data for **UFP-512**, establishing its high affinity and selectivity for the delta-opioid receptor. The primary data for the in vitro pharmacological profile of **UFP-512** are derived from the seminal study by Aguila et al. (2007) in the British Journal of Pharmacology. While the full quantitative data from this specific publication could not be accessed for this review, the tables are structured to reflect the parameters measured in that study and are supplemented with information from other sources where available.



Table 1: Opioid Receptor Binding Affinity of UFP-512

Radioligand	Receptor	Preparation	Ki (nM)	Reference
[³H]-naltrindole	Delta (δ)	SK-N-BE cell membranes	High Affinity (Specific value from Aguila et al., 2007 not available)	Aguila et al., 2007[1]
[³H]-DAMGO	Mu (μ)	SK-N-BE cell membranes	Low Affinity (Specific value from Aguila et al., 2007 not available)	Aguila et al., 2007
[³H]-U-69593	Карра (к)	SK-N-BE cell membranes	Low Affinity (Specific value from Aguila et al., 2007 not available)	Aguila et al., 2007

Note: Aguila et al. (2007) demonstrated that **UFP-512** is a high-affinity agonist for DOP receptors. The Ki values, while determined in the study, are not available in the public abstract.

Table 2: Functional Activity of **UFP-512**



Assay	Parameter	Cell Line	Value	Reference
Forskolin- stimulated cAMP accumulation	IC50	SK-N-BE	Potent (Specific value from Aguila et al., 2007 not available)	Aguila et al., 2007
[³⁵ S]GTPyS Binding	EC50	SK-N-BE	Potent (Specific value from Aguila et al., 2007 not available)	Aguila et al., 2007
ERK1/2 Phosphorylation	-	SK-N-BE	Potent Agonist	Aguila et al., 2007

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of **UFP-512**.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of **UFP-512** for different opioid receptor subtypes.

- Objective: To determine the equilibrium dissociation constant (Ki) of UFP-512 for delta, mu, and kappa opioid receptors.
- Materials:
 - Cell membranes from a cell line expressing the opioid receptor of interest (e.g., SK-N-BE cells for DOR).
 - Radioligands specific for each receptor: [3H]-naltrindole (DOR), [3H]-DAMGO (MOR), [3H]-U-69593 (KOR).
 - UFP-512 at various concentrations.
 - Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).



- Glass fiber filters.
- Scintillation cocktail and a liquid scintillation counter.
- Methodology:
 - Prepare cell membranes from SK-N-BE cells or other suitable expression systems.
 - In a series of tubes, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of UFP-512.
 - To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., naloxone).
 - Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold incubation buffer to remove unbound radioligand.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Quantify the radioactivity on the filters using a liquid scintillation counter.
 - Calculate the IC₅₀ value of **UFP-512** (the concentration that inhibits 50% of the specific binding of the radioligand).
 - Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of UFP-512 in activating G proteins coupled to DOR.



Materials:

- Cell membranes expressing DOR.
- [35S]GTPyS (a non-hydrolyzable GTP analog).
- GDP.
- UFP-512 at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl).
- · Methodology:
 - Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
 - Add varying concentrations of UFP-512 to the membrane suspension.
 - Initiate the reaction by adding [35S]GTPyS.
 - Incubate at 30°C for a defined period (e.g., 60 minutes).
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer.
 - Measure the amount of bound [35S]GTPyS using a scintillation counter.
 - Plot the concentration-response curve and determine the EC₅₀ and Emax values.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

- Objective: To determine the potency (IC50) of **UFP-512** in inhibiting adenylyl cyclase.
- Materials:
 - Whole cells expressing DOR (e.g., SK-N-BE).



- Forskolin (an adenylyl cyclase activator).
- UFP-512 at various concentrations.
- cAMP assay kit (e.g., ELISA-based or fluorescence-based).
- Methodology:
 - Culture the cells to an appropriate confluency.
 - Pre-treat the cells with varying concentrations of UFP-512.
 - Stimulate the cells with forskolin to induce cAMP production.
 - Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
 - Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation and determine the IC₅₀ value.

In Vivo Behavioral Assays: Mouse Forced Swim Test

This test is used to assess antidepressant-like activity.

- Objective: To evaluate the antidepressant-like effects of UFP-512.
- Materials:
 - Male mice.
 - A cylindrical container filled with water (23-25°C).
 - **UFP-512** solution for injection (e.g., intraperitoneal).
 - Vehicle control solution.
- Methodology:
 - Administer UFP-512 or vehicle to the mice at a specified time before the test.



- Individually place each mouse in the water-filled cylinder for a 6-minute session.
- Record the behavior of the mice, typically focusing on the last 4 minutes of the session.
- Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.
- A significant decrease in immobility time in the UFP-512 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

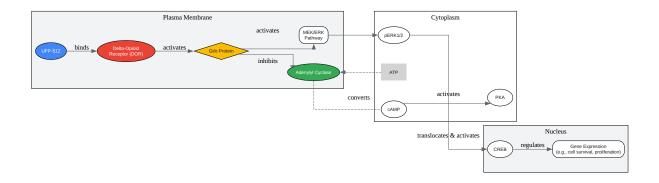
Signaling Pathways and Visualizations

UFP-512, upon binding to the delta-opioid receptor, modulates several intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Canonical G-protein Dependent Signaling Pathway

Activation of DOR by **UFP-512** primarily leads to the inhibition of adenylyl cyclase and modulation of ion channels through the Gi/o protein pathway. This subsequently affects downstream effectors like the ERK1/2 pathway.





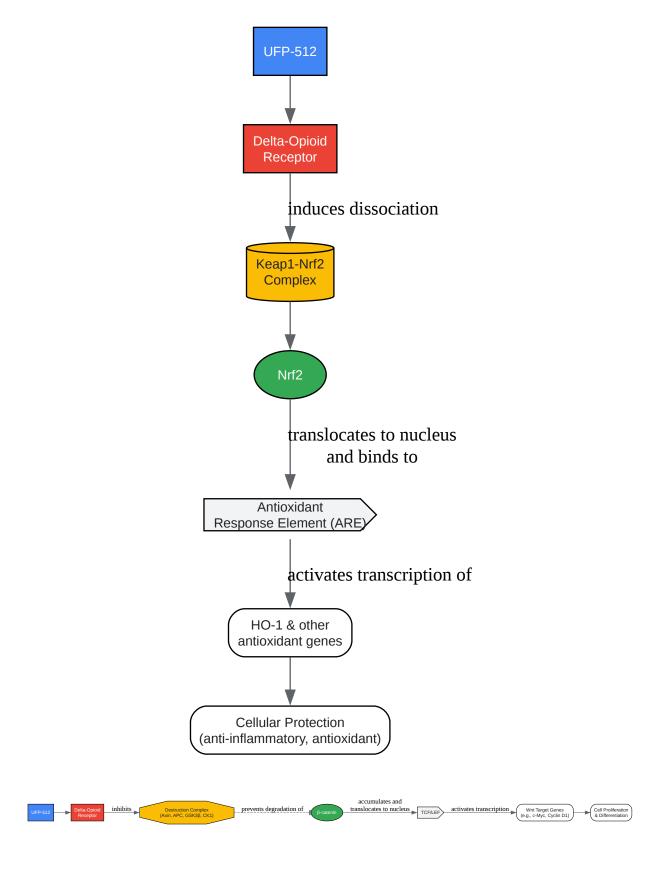
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Caption: **UFP-512** activates DOR, leading to G-protein modulation of cAMP and ERK pathways.

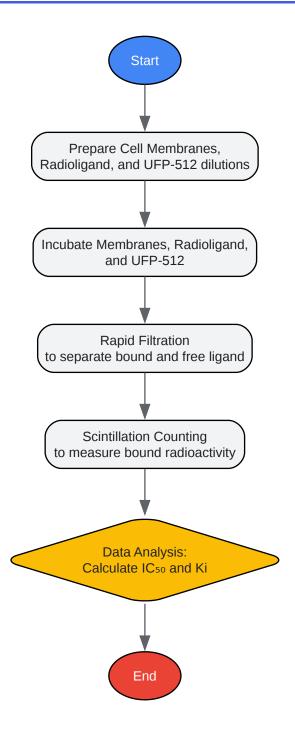
Nrf2/HO-1 Antioxidant Pathway

UFP-512 has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular protection against oxidative stress. This is a significant mechanism underlying its potential therapeutic effects in conditions with an inflammatory component.









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References

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